N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine
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Overview
Description
N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine: is an organic compound that features a furan ring attached to a butenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine typically involves the reaction of furan-2-carboxaldehyde with N-methylbut-3-en-1-amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine can undergo oxidation reactions, often resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into various reduced forms, potentially altering its chemical and physical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce furan-2-ylmethylamines.
Scientific Research Applications
Chemistry: N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can serve as a ligand in the study of enzyme interactions and receptor binding, providing insights into biochemical pathways and mechanisms.
Medicine: The compound’s potential medicinal properties are being explored, particularly its role as a precursor in the synthesis of pharmaceutical agents with therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biochemical responses. The compound’s structure allows it to participate in binding interactions and catalytic processes, influencing cellular functions and pathways.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound shares a similar furan ring structure but differs in the alkyne group, which can result in distinct chemical and biological properties.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan derivative with different functional groups, leading to unique reactivity and applications.
Uniqueness: N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine stands out due to its specific combination of a furan ring and a butenylamine structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-4-7-11(2)9-10-6-5-8-12-10/h3,5-6,8H,1,4,7,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZGKRVMQWGVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC=C)CC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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